molecular formula C20H14Cl2N4O B2671543 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide CAS No. 1118807-43-4

3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide

货号 B2671543
CAS 编号: 1118807-43-4
分子量: 397.26
InChI 键: UHHDFBTZUGNDKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide, also known as DMXAA, is a synthetic compound that has been investigated for its potential as an anti-cancer agent.

作用机制

3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide selectively activates VEGFR2 on tumor blood vessels, leading to the recruitment of immune cells and the destruction of tumor blood vessels. This results in tumor necrosis and the release of tumor antigens, which can stimulate an anti-tumor immune response. 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide has also been shown to enhance the effects of radiation therapy by increasing tumor oxygenation and promoting DNA damage.
Biochemical and Physiological Effects:
3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide has been shown to induce tumor necrosis and stimulate an anti-tumor immune response. It has also been shown to enhance the effects of radiation therapy by increasing tumor oxygenation and promoting DNA damage. 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide has been well-tolerated in preclinical studies, with no significant toxicities observed at therapeutic doses.

实验室实验的优点和局限性

One advantage of 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide is its ability to selectively target tumor blood vessels, leading to tumor necrosis and the release of tumor antigens. This can stimulate an anti-tumor immune response and enhance the effects of radiation therapy. However, 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide has limitations in terms of its pharmacokinetics and bioavailability, which may limit its efficacy in clinical settings. Additionally, 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

For 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide research include investigating its potential as a combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors or chemotherapy. Additionally, further preclinical studies are needed to optimize the dosing and administration of 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide and to investigate its safety and efficacy in different tumor types. Finally, clinical trials are needed to determine the safety and efficacy of 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide in humans.

合成方法

3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-chloropyridine with 2-chloroacetyl chloride to form a pyridine-2-carboxamide intermediate. This intermediate is then reacted with 2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxylic acid to form 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide.

科学研究应用

3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide has been investigated for its potential as an anti-cancer agent due to its ability to induce tumor necrosis. It has been shown to selectively activate the vascular endothelial growth factor receptor-2 (VEGFR2) on tumor blood vessels, leading to the recruitment of immune cells and the destruction of tumor blood vessels. 3,6-dichloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide has also been investigated for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy in preclinical models.

属性

IUPAC Name

3,6-dichloro-N-(2-methyl-1-phenylbenzimidazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O/c1-12-23-16-11-13(24-20(27)19-15(21)8-10-18(22)25-19)7-9-17(16)26(12)14-5-3-2-4-6-14/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHDFBTZUGNDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=C(C=CC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。